A Technical Guide to 2-Cyclohexyl-2-methylpropan-1-amine: Structure, Nomenclature, and Synthesis
A Technical Guide to 2-Cyclohexyl-2-methylpropan-1-amine: Structure, Nomenclature, and Synthesis
Abstract
This technical guide provides a comprehensive analysis of the primary amine, 2-Cyclohexyl-2-methylpropan-1-amine (CAS No: 143689-08-1). The molecule is characterized by a sterically hindered neopentyl-like backbone, featuring a quaternary carbon atom adjacent to the aminomethyl group, substituted with both a cyclohexyl and a methyl group. This document elucidates the systematic IUPAC nomenclature, details its structural and physicochemical properties, proposes a logical synthetic pathway, and outlines the expected spectroscopic signatures for its characterization. This guide is intended for researchers and professionals in drug development and organic synthesis, offering foundational insights into this unique chemical entity.
Chemical Structure and Nomenclature
The structure and name of an organic molecule are fundamentally linked. Understanding the systematic nomenclature provides immediate insight into its constituent parts and their connectivity.
IUPAC Nomenclature Deconstruction
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.[1] The name "2-Cyclohexyl-2-methylpropan-1-amine" is derived as follows:
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Identify the Principal Functional Group: The primary amine (-NH₂) is the highest-priority functional group in this molecule, defining the compound class.[2][3] This dictates the suffix of the name.
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Determine the Parent Chain: The longest continuous carbon chain containing the carbon atom bonded to the amine group is identified. In this case, it is a three-carbon chain, which corresponds to "propane".[3][4]
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Name the Parent Amine: The suffix "-amine" is appended to the parent alkane name by replacing the final "-e". Thus, the base name is "propanamine".[2][5]
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Number the Parent Chain: The chain is numbered to give the carbon atom bearing the amine group the lowest possible locant. The -NH₂ group is attached to a methylene group (-CH₂-), which is at position 1 of the propane chain. This makes the parent structure "propan-1-amine".[3][6]
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Identify and Number Substituents: Two substituents are attached to the parent propane chain:
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A cyclohexyl group.
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A methyl group. Both substituents are located on carbon atom 2 of the propane chain.
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-
Assemble the Full Name: The substituents are listed alphabetically, preceded by their locants. This results in the final, unambiguous IUPAC name: 2-Cyclohexyl-2-methylpropan-1-amine .[7]
The following diagram illustrates the structural components corresponding to the IUPAC name.
Caption: Breakdown of the IUPAC name 2-Cyclohexyl-2-methylpropan-1-amine.
Structural Analysis
2-Cyclohexyl-2-methylpropan-1-amine is a primary amine with significant steric hindrance around the functional group.[8] Its core is a neopentyl-like fragment, where the central quaternary carbon atom imparts unique spatial characteristics. This steric bulk, provided by the adjacent cyclohexyl and tertiary butyl-like arrangement, can influence the amine's reactivity, basicity, and interaction with biological targets by restricting access to the nitrogen's lone pair of electrons.
Physicochemical Properties
The key computed and identified properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N | PubChem[7] |
| Molecular Weight | 155.28 g/mol | PubChem[7] |
| Monoisotopic Mass | 155.167400 Da | PubChem[9] |
| CAS Number | 143689-08-1 | PubChem[7] |
| Canonical SMILES | CC(C)(CN)C1CCCCC1 | PubChem[7] |
| InChIKey | FIMBUHZDDIODLB-UHFFFAOYSA-N | PubChem[7] |
| XLogP3 (Predicted) | 3.2 | PubChem[7] |
| Topological Polar Surface Area | 26 Ų | PubChem[7] |
Synthesis and Methodologies
While specific literature detailing the synthesis of 2-Cyclohexyl-2-methylpropan-1-amine is not publicly available, a robust synthetic route can be proposed based on established organic transformations. The key challenge is the construction of the quaternary carbon center bearing the cyclohexyl group.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the amine, suggesting a nitrile or an amide as a direct precursor. The C-C bond forming the quaternary center can be made through nucleophilic addition to a carbonyl or substitution on a suitable electrophile. A plausible disconnection is shown below, pointing to cyclohexylmagnesium bromide and 2-methyl-2-(chloromethyl)propanenitrile as key starting materials.
Caption: Retrosynthetic analysis for 2-Cyclohexyl-2-methylpropan-1-amine.
Proposed Synthetic Protocol
The following multi-step protocol outlines a practical approach to synthesize the target compound.
Step 1: Synthesis of 2-Cyclohexyl-2-methylpropanenitrile
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Prepare Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of bromocyclohexane in anhydrous diethyl ether or THF dropwise to initiate the formation of cyclohexylmagnesium bromide.
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Nucleophilic Substitution: In a separate flask, dissolve 2-chloro-2-methylpropane in a suitable aprotic solvent. Cool the solution in an ice bath.
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C-C Bond Formation: Slowly add the prepared cyclohexylmagnesium bromide solution to the cooled solution of the chlorinated starting material. The reaction is allowed to warm to room temperature and stirred overnight.
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Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude nitrile is purified by vacuum distillation or column chromatography.
Step 2: Reduction of the Nitrile to the Primary Amine
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Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous diethyl ether or THF.
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Addition of Nitrile: Cool the suspension in an ice bath. Slowly add a solution of the purified 2-Cyclohexyl-2-methylpropanenitrile from Step 1 in the same anhydrous solvent.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Quenching and Isolation: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Purification: The resulting white precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous potassium carbonate, and the solvent is removed by rotary evaporation to yield the target product, 2-Cyclohexyl-2-methylpropan-1-amine. Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization (Predicted)
For unambiguous identification, the following spectroscopic signatures would be expected for 2-Cyclohexyl-2-methylpropan-1-amine.
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¹H NMR Spectroscopy:
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δ 2.5-2.7 ppm (singlet, 2H): Protons of the -CH₂-NH₂ group. The singlet appearance is due to the absence of adjacent protons.
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δ 1.5-1.9 ppm (broad singlet, 2H): Protons of the -NH₂ group. This signal may exchange with D₂O.
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δ 1.0-1.8 ppm (multiplets, 11H): Overlapping signals corresponding to the protons of the cyclohexyl ring.
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δ 0.9-1.1 ppm (singlet, 6H): Protons of the two equivalent methyl groups attached to the quaternary carbon.
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-
¹³C NMR Spectroscopy:
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δ ~50-55 ppm: Carbon of the -CH₂-NH₂ group.
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δ ~40-45 ppm: The quaternary carbon atom.
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δ ~25-40 ppm: Multiple signals for the carbons of the cyclohexyl ring.
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δ ~20-25 ppm: Carbon of the two equivalent methyl groups.
-
-
Infrared (IR) Spectroscopy:
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3300-3400 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations, characteristic of a primary amine.
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2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl and cyclohexyl groups.
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1590-1650 cm⁻¹: N-H scissoring (bending) vibration.
-
-
Mass Spectrometry (Electron Ionization):
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m/z 155: Molecular ion (M⁺) peak.
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m/z 140: Loss of a methyl group ([M-15]⁺).
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m/z 125: Alpha-cleavage resulting in the loss of the -CH₂NH₂ radical, a common fragmentation for amines.
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m/z 30: A prominent peak corresponding to the [CH₂=NH₂]⁺ fragment, highly characteristic of primary amines with a -CH₂NH₂ group.
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Applications and Research Context
Sterically hindered primary amines, such as 2-Cyclohexyl-2-methylpropan-1-amine, are valuable building blocks in several areas of chemical science.
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Medicinal Chemistry: The neopentylamine scaffold is found in various pharmacologically active compounds. The significant steric bulk can enhance metabolic stability by shielding the amine from enzymatic degradation or can enforce specific conformations required for potent receptor binding.
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Asymmetric Synthesis: As chiral derivatives, these amines can serve as effective ligands for metal catalysts or as chiral auxiliaries, where the steric hindrance can provide high levels of stereocontrol in chemical reactions.
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Material Science: The bulky, non-polar cyclohexyl and neopentyl groups can be incorporated into polymers or other materials to influence properties like solubility, thermal stability, and morphology.
The unique combination of a primary amine nucleophile with substantial steric shielding makes this compound a compelling candidate for investigations where modulating reactivity and intermolecular interactions is critical.
Conclusion
2-Cyclohexyl-2-methylpropan-1-amine is a structurally interesting primary amine defined by its sterically encumbered neopentyl-like core. Its IUPAC name precisely describes its connectivity. While its synthesis is not explicitly documented, it is accessible through established synthetic methodologies involving C-C bond formation followed by nitrile reduction. Its predicted spectroscopic properties provide a clear roadmap for its characterization. The inherent steric hindrance suggests its potential utility as a specialized building block in the development of pharmaceuticals, catalysts, and advanced materials.
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